molecular formula C16H20N2O2S B12239542 6,7-Dimethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline

6,7-Dimethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B12239542
M. Wt: 304.4 g/mol
InChI Key: PAKNJAVNXDUAMX-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with 2-methyl-1,3-thiazole-4-carbaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy and thiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinolines, quinolines, and thiazolidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6,7-Dimethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its interaction with neurotransmitter receptors can influence neurological functions.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl: This compound shares a similar isoquinoline core but differs in the substitution pattern.

    5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl: This compound contains a triazole ring instead of a thiazole ring.

Uniqueness

6,7-Dimethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both methoxy groups and a thiazole ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H20N2O2S

Molecular Weight

304.4 g/mol

IUPAC Name

4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-2-methyl-1,3-thiazole

InChI

InChI=1S/C16H20N2O2S/c1-11-17-14(10-21-11)9-18-5-4-12-6-15(19-2)16(20-3)7-13(12)8-18/h6-7,10H,4-5,8-9H2,1-3H3

InChI Key

PAKNJAVNXDUAMX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CN2CCC3=CC(=C(C=C3C2)OC)OC

Origin of Product

United States

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